molecular formula C14H14O3 B2398483 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 19815-03-3

1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2398483
CAS No.: 19815-03-3
M. Wt: 230.263
InChI Key: KAIMSUNJCRGFPE-UHFFFAOYSA-N
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Description

1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a hydroxyl group, a methyl group, and a tetrahydrobenzo[c]chromen-6-one core, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of acetophenones and coumarin derivatives, which undergo cyclization in the presence of catalysts such as phosphorus oxychloride . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can improve the production rate and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Comparison with Similar Compounds

1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-8-6-11(15)13-9-4-2-3-5-10(9)14(16)17-12(13)7-8/h6-7,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIMSUNJCRGFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(CCCC3)C(=O)OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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